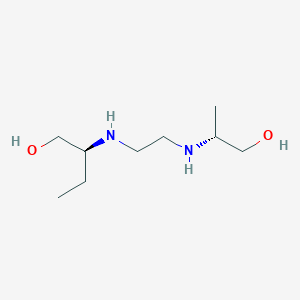
(S)-2-((2-(((R)-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((2-((®-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-((®-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials to ensure the desired stereochemistry.
Reaction Steps: The process may involve multiple steps, including protection and deprotection of functional groups, formation of carbon-nitrogen bonds, and introduction of hydroxyl groups.
Reaction Conditions: Common conditions include the use of solvents like ethanol or methanol, catalysts such as palladium or platinum, and temperature control to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of (S)-2-((2-((®-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol may involve large-scale reactors, continuous flow processes, and rigorous quality control measures to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: Amino groups can be reduced to form amines or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
Cell Signaling: It can influence cell signaling pathways, potentially leading to therapeutic applications.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Diagnostics: It can be used in diagnostic assays to detect or quantify biological molecules.
Industry
Material Science: The compound can be incorporated into materials to enhance their properties, such as strength or conductivity.
Agriculture: It may be used in the formulation of agrochemicals to improve crop yield and resistance.
作用機序
The mechanism by which (S)-2-((2-((®-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to changes in cellular function or behavior.
類似化合物との比較
Similar Compounds
®-2-((2-(((S)-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol: A stereoisomer with different biological activity.
2-((2-Aminoethyl)amino)butan-1-ol: A compound with similar functional groups but lacking chiral centers.
Uniqueness
(S)-2-((2-((®-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its is
特性
CAS番号 |
361391-35-7 |
|---|---|
分子式 |
C9H22N2O2 |
分子量 |
190.28 g/mol |
IUPAC名 |
(2S)-2-[2-[[(2R)-1-hydroxypropan-2-yl]amino]ethylamino]butan-1-ol |
InChI |
InChI=1S/C9H22N2O2/c1-3-9(7-13)11-5-4-10-8(2)6-12/h8-13H,3-7H2,1-2H3/t8-,9+/m1/s1 |
InChIキー |
RWYZFXHQVKQJFO-BDAKNGLRSA-N |
異性体SMILES |
CC[C@@H](CO)NCCN[C@H](C)CO |
正規SMILES |
CCC(CO)NCCNC(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


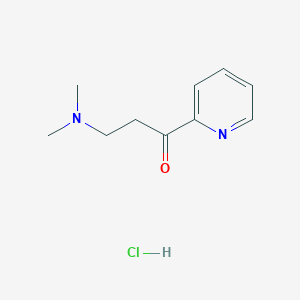



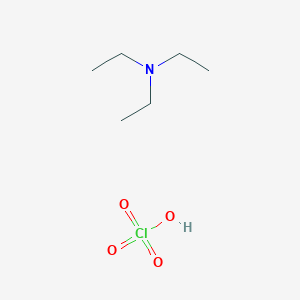
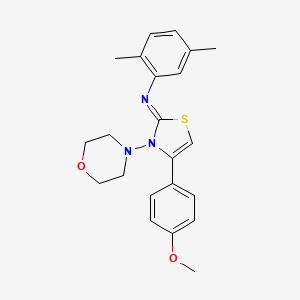
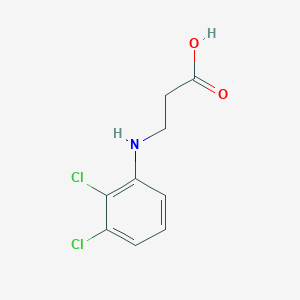
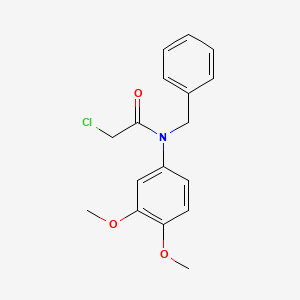
![N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14133290.png)
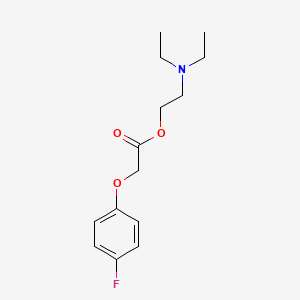
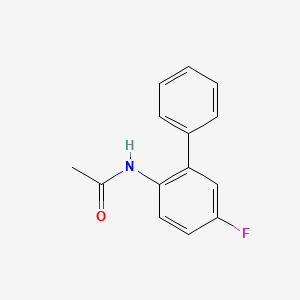

![{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene](/img/structure/B14133337.png)
![[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate](/img/structure/B14133341.png)
